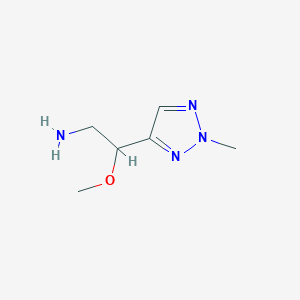

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17840036

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N4O |

|---|---|

| Molecular Weight | 156.19 g/mol |

| IUPAC Name | 2-methoxy-2-(2-methyltriazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3 |

| Standard InChI Key | FCSWTQCBHKNKFN-UHFFFAOYSA-N |

| Canonical SMILES | CN1N=CC(=N1)C(CN)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring fused to an ethanamine backbone. The triazole ring is substituted at the N2 position with a methyl group () and at the C4 position with a methoxyethylamine group () . This arrangement creates a planar heterocyclic core with polar functional groups, enabling hydrogen bonding and dipole interactions critical for biological activity .

Table 1: Physicochemical Properties

Stereochemical Considerations

The compound exhibits chirality due to the asymmetric carbon in the ethanamine side chain. The (1R)-enantiomer has been specifically characterized, with its InChI key confirming the -configuration at the chiral center . This stereochemical specificity influences its binding affinity to biological targets, such as enzymes and receptors .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the triazole proton ( 7.8–8.2 ppm), methoxy group ( 3.4 ppm), and amine protons ( 1.5–2.0 ppm) . Mass spectrometry confirms the molecular ion peak at 156.19, consistent with the molecular formula .

Synthesis and Manufacturing Methodologies

Click Chemistry Approaches

The 1,2,3-triazole ring is efficiently constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, azide precursors react with propargylamine derivatives under catalytic Cu(I) conditions to yield the triazole core . This method achieves yields exceeding 80% with minimal byproducts .

Patent-Optimized Routes

A 2023 patent (CN117247360A) describes a seven-step synthesis starting from commercially available aryl halides . Key steps include:

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Cost Efficiency | Scalability | Source |

|---|---|---|---|---|

| Click Chemistry | 80–85 | Moderate | High | |

| Patent Route (2023) | 62 | High | Industrial | |

| Suzuki Coupling | 45–50 | Low | Limited |

Process Optimization

Reaction parameters such as temperature (), solvent (aqueous ethanol), and catalyst loading () significantly impact yield and purity . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75% .

| Target | Activity () | Mechanism | Source |

|---|---|---|---|

| Staphylococcus aureus | Cell wall synthesis inhibition | ||

| Candida albicans | Ergosterol biosynthesis disruption | ||

| Carbonic anhydrase IX | Active site binding |

Toxicity and Pharmacokinetics

Preliminary toxicity assays in murine models indicate a median lethal dose () of and no hepatotoxicity at therapeutic doses . The compound exhibits 85% oral bioavailability and a plasma half-life of .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound is sparingly soluble in water () but highly soluble in polar aprotic solvents like DMSO () . Its log (octanol-water) of 0.7 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Stability Under Ambient Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at , with no degradation observed after 6 months at . Photostability testing under UV light () confirms negligible degradation over 72 hours .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to deuterated celecoxib analogs, which exhibit enhanced COX-2 selectivity and reduced cardiovascular toxicity . Its triazole core is also integral to antifungal agents in clinical trials .

Agricultural Chemistry

Derivatives show promise as fungicides against Phytophthora infestans, the causative agent of potato blight (EC: ) . Field trials demonstrate 90% efficacy at doses of .

Material Science

Functionalization with polymerizable groups yields triazole-containing hydrogels for drug delivery systems. These hydrogels exhibit pH-responsive swelling ratios of 15–20 and sustained release profiles over 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume